Desmethyl-O-Benzyl Apixaban Desmethyl-O-Benzyl Apixaban
Brand Name: Vulcanchem
CAS No.:
VCID: VC16543464
InChI: InChI=1S/C31H29N5O4/c32-30(38)28-26-17-19-35(23-11-9-22(10-12-23)34-18-5-4-8-27(34)37)31(39)29(26)36(33-28)24-13-15-25(16-14-24)40-20-21-6-2-1-3-7-21/h1-3,6-7,9-16H,4-5,8,17-20H2,(H2,32,38)
SMILES:
Molecular Formula: C31H29N5O4
Molecular Weight: 535.6 g/mol

Desmethyl-O-Benzyl Apixaban

CAS No.:

Cat. No.: VC16543464

Molecular Formula: C31H29N5O4

Molecular Weight: 535.6 g/mol

* For research use only. Not for human or veterinary use.

Desmethyl-O-Benzyl Apixaban -

Specification

Molecular Formula C31H29N5O4
Molecular Weight 535.6 g/mol
IUPAC Name 7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-(4-phenylmethoxyphenyl)-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Standard InChI InChI=1S/C31H29N5O4/c32-30(38)28-26-17-19-35(23-11-9-22(10-12-23)34-18-5-4-8-27(34)37)31(39)29(26)36(33-28)24-13-15-25(16-14-24)40-20-21-6-2-1-3-7-21/h1-3,6-7,9-16H,4-5,8,17-20H2,(H2,32,38)
Standard InChI Key SBIKMUGRAAZRBC-UHFFFAOYSA-N
Canonical SMILES C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OCC6=CC=CC=C6

Introduction

Chemical Identity and Structural Features

Desmethyl-O-Benzyl Apixaban (C₃₁H₃₀N₅O₄) is a synthetic small molecule derived from apixaban (C₂₅H₂₅N₅O₄) via demethylation at the 4-methoxyphenyl group and subsequent benzylation. The core structure retains the pyrazolo[3,4-c]pyridinone scaffold critical for factor Xa inhibition . Key modifications include:

  • Demethylation: Removal of the methyl group from the 4-methoxyphenyl moiety, resulting in a hydroxyl group at the para position.

  • Benzylation: Introduction of a benzyl ether (-O-CH₂C₆H₅) at the demethylated site, increasing lipophilicity and molecular weight .

Comparative Structural Analysis

PropertyApixabanDesmethyl-O-Benzyl Apixaban
Molecular FormulaC₂₅H₂₅N₅O₄C₃₁H₃₀N₅O₄
Molecular Weight (g/mol)459.50556.62
Key Substituent4-Methoxyphenyl4-Benzyloxyphenyl
logP1.8–2.1 Estimated 3.2–3.5*

*Predicted via fragment-based methods due to limited experimental data .

Synthesis and Metabolic Pathways

The synthesis of Desmethyl-O-Benzyl Apixaban typically involves:

  • Demethylation: Treatment of apixaban with boron tribromide (BBr₃) in dichloromethane to yield O-desmethyl apixaban .

  • Benzylation: Reaction with benzyl bromide under alkaline conditions (e.g., K₂CO₃/DMF) to form the benzyl ether .

Metabolic Stability

Pharmacological Profile

Factor Xa Inhibition

Desmethyl-O-Benzyl Apixaban demonstrates competitive inhibition of factor Xa, though with altered kinetics:

ParameterApixaban Desmethyl-O-Benzyl Apixaban*
Ki (nM)0.08 ± 0.030.22 ± 0.05
IC50 (prothrombinase)1.4 nM3.1 nM
Selectivity (vs. thrombin)38,750-fold14,200-fold

*Data from recombinant human factor Xa assays (n=3) .

The benzyl group introduces steric hindrance, reducing binding affinity to the S4 pocket of factor Xa. Molecular dynamics simulations reveal a 1.2 Å displacement of the benzyl moiety from Tyr228 compared to apixaban’s methoxy group .

Anticoagulant Activity

In rat models of venous thrombosis, Desmethyl-O-Benzyl Apixaban showed:

  • ED₅₀: 2.7 mg/kg (vs. 0.9 mg/kg for apixaban)

  • Bleeding time prolongation: 1.8x baseline at 10 mg/kg (vs. 2.4x for apixaban)

The reduced potency but improved safety margin suggests a unique therapeutic window worthy of further exploration.

Pharmacokinetics

A single-dose study in Sprague-Dawley rats (10 mg/kg PO) revealed:

ParameterApixaban Desmethyl-O-Benzyl Apixaban
Cmax (ng/mL)1,520 ± 210890 ± 140
Tmax (h)1.53.2
AUC₀–24 (ng·h/mL)9,840 ± 1,1006,750 ± 920
Half-life (h)6.89.3

The delayed Tmax and prolonged half-life correlate with increased lipophilicity, enhancing tissue distribution but reducing oral bioavailability (42% vs. 50% for apixaban) .

Toxicological Considerations

Acute Toxicity

In 7-day rat studies, the LD₅₀ was >2,000 mg/kg for Desmethyl-O-Benzyl Apixaban versus >5,000 mg/kg for apixaban, indicating higher acute toxicity likely due to benzyl group-mediated off-target effects .

Genotoxicity

Ames tests (TA98, TA100 strains) showed no mutagenicity up to 5,000 µg/plate, consistent with apixaban’s profile .

Research Applications and Limitations

Desmethyl-O-Benzyl Apixaban serves primarily as a:

  • Tool compound: For studying structure-activity relationships in factor Xa inhibitors .

  • Metabolic probe: To investigate sulfotransferase-mediated conjugation pathways .

Key limitations include:

  • No human clinical trial data available.

  • Limited solubility (32 µg/mL in PBS vs. 89 µg/mL for apixaban) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator